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Compound Name: Pyruvate Carboxylase-IN-1

Cat. No.: B15572706 Get Quote

Assessing the Potency of Pyruvate Carboxylase-
IN-1 Against Pyruvate Carboxylase
A detailed guide for researchers, scientists, and drug development professionals on the

inhibitory activity of Pyruvate Carboxylase-IN-1. This guide provides an objective overview of

the compound's performance based on available experimental data.

Introduction
Pyruvate Carboxylase (PC) is a crucial mitochondrial enzyme that plays a pivotal role in cellular

metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This

anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, a central

hub for energy production and a source of precursors for biosynthesis. In mammals, PC is

encoded by a single gene, with tissue-specific expression of mRNA isoforms that result in the

same protein product. Therefore, the concept of distinct protein isoforms with varying

enzymatic properties within a single species is not well-established. However, variations in PC

can be considered across different species or through engineered mutations.

Pyruvate Carboxylase-IN-1, a natural analog of erianin, has been identified as a potent

inhibitor of human Pyruvate Carboxylase. This guide summarizes the currently available data

on the potency of Pyruvate Carboxylase-IN-1 against human PC and provides detailed

experimental protocols for assessing its activity. At present, published research has focused on

the inhibitor's effect on human PC, particularly in the context of hepatocellular carcinoma
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(HCC), and comparative data on its potency against PC from different species or defined

isoforms is not yet available.

Potency of Pyruvate Carboxylase-IN-1
The inhibitory potency of Pyruvate Carboxylase-IN-1 has been quantified through half-

maximal inhibitory concentration (IC50) values obtained from both biochemical and cell-based

assays.

Enzyme Source Assay Type IC50 (µM)

Human Pyruvate Carboxylase

(from HepG2 cell lysate)

Cell Lysate-Based Activity

Assay
0.204

Human Pyruvate Carboxylase

(in HepG2 cells)
Cell-Based Activity Assay 0.104

Data sourced from Sheng Y, et al. J Med Chem. 2022.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of

Pyruvate Carboxylase-IN-1's potency.

Cell Lysate-Based Pyruvate Carboxylase Activity Assay
This assay measures the enzymatic activity of PC in cell extracts.

a) Preparation of Cell Lysate:

Human hepatocellular carcinoma (HepG2) cells are harvested and washed with ice-cold

phosphate-buffered saline (PBS).

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl,

1% Triton X-100, and protease inhibitors).

The suspension is incubated on ice for 30 minutes with intermittent vortexing.
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The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C.

The supernatant containing the cell lysate is collected for the activity assay.

b) Activity Assay:

The assay is performed in a 96-well plate.

The reaction mixture contains Tris-HCl buffer (pH 8.0), ATP, MgCl2, NaHCO3, acetyl-CoA,

and the cell lysate.

Pyruvate Carboxylase-IN-1, dissolved in a suitable solvent (e.g., DMSO), is added at

various concentrations.

The reaction is initiated by the addition of pyruvate.

The activity of PC is determined by a coupled enzyme assay. The product, oxaloacetate, is

converted to malate by malate dehydrogenase (MDH), which is accompanied by the

oxidation of NADH to NAD+.

The decrease in absorbance at 340 nm due to NADH oxidation is monitored kinetically using

a microplate reader.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell-Based Pyruvate Carboxylase Activity Assay
This assay assesses the inhibitory effect of the compound on PC activity within intact cells.

a) Cell Culture and Treatment:

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of Pyruvate Carboxylase-IN-1 for a

specified period (e.g., 24 hours).

b) Measurement of PC Activity:
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After treatment, the cell culture medium is removed, and the cells are washed with PBS.

The cells are permeabilized using a suitable agent (e.g., digitonin) to allow the entry of

substrates.

The PC activity is then measured by adding a reaction mixture similar to the cell lysate-

based assay directly to the wells.

The rate of NADH oxidation is monitored at 340 nm.

The IC50 value is determined by comparing the PC activity in treated cells to that in

untreated control cells.
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Caption: Workflow for determining the IC50 of Pyruvate Carboxylase-IN-1.
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Caption: Inhibition of Pyruvate Carboxylase disrupts the TCA cycle.
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Pyruvate Carboxylase-IN-1 is a potent inhibitor of human Pyruvate Carboxylase,

demonstrating low micromolar to nanomolar efficacy in both biochemical and cellular assays.

The provided experimental protocols offer a foundation for researchers to independently verify

and further explore the inhibitory characteristics of this compound. It is important to note that

the current body of literature does not provide a comparative analysis of Pyruvate
Carboxylase-IN-1's potency against different PC isoforms, such as those from various species

or specific mutants. Future research in this area would be valuable for a more comprehensive

understanding of the inhibitor's specificity and potential applications across different biological

systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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